Bienvenue dans la boutique en ligne BenchChem!

3-(4-(p-Tolyloxy)phenyl)-5-methylisoxazole-4-carboxylic acid

Acetyl-CoA carboxylase Lipophilicity SAR

3-(4-(p-Tolyloxy)phenyl)-5-methylisoxazole-4-carboxylic acid (CAS 1159981-29-9) is a fully synthetic, small-molecule member of the 4‑phenoxy‑phenyl isoxazole class, a scaffold identified as a privileged chemotype for acetyl‑CoA carboxylase (ACC) inhibition in oncology. The compound is supplied by Sigma‑Aldrich as part of a curated collection of unique chemicals (product JRD0822) for early‑discovery research.

Molecular Formula C18H15NO4
Molecular Weight 309.3 g/mol
CAS No. 1159981-29-9
Cat. No. B1532076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(p-Tolyloxy)phenyl)-5-methylisoxazole-4-carboxylic acid
CAS1159981-29-9
Molecular FormulaC18H15NO4
Molecular Weight309.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NOC(=C3C(=O)O)C
InChIInChI=1S/C18H15NO4/c1-11-3-7-14(8-4-11)22-15-9-5-13(6-10-15)17-16(18(20)21)12(2)23-19-17/h3-10H,1-2H3,(H,20,21)
InChIKeyAAHCSGOSNFOIEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-(p-Tolyloxy)phenyl)-5-methylisoxazole-4-carboxylic acid (CAS 1159981-29-9): A Structurally Defined Isoxazole-4-carboxylic Acid Research Probe for Acetyl-CoA Carboxylase Inhibitor Development


3-(4-(p-Tolyloxy)phenyl)-5-methylisoxazole-4-carboxylic acid (CAS 1159981-29-9) is a fully synthetic, small-molecule member of the 4‑phenoxy‑phenyl isoxazole class, a scaffold identified as a privileged chemotype for acetyl‑CoA carboxylase (ACC) inhibition in oncology [1]. The compound is supplied by Sigma‑Aldrich as part of a curated collection of unique chemicals (product JRD0822) for early‑discovery research . Its IUPAC name is 5‑methyl‑3‑[4‑(4‑methylphenoxy)phenyl]‑4‑isoxazolecarboxylic acid, with molecular formula C₁₈H₁₅NO₄ and a molecular weight of 309.32 g/mol [2].

Why 3-(4-(p-Tolyloxy)phenyl)-5-methylisoxazole-4-carboxylic acid Cannot Be Replaced by a General Isoxazole-4-carboxylic Acid Analog


Within the 4‑phenoxy‑phenyl isoxazole series, nanomolar ACC inhibition requires precise complementarity between the terminal aryloxy substituent and a lipophilic sub‑pocket of the biotin carboxylase domain [1]. Replacing the p‑tolyloxy group with an unsubstituted phenoxy, 4‑halogenophenoxy, or 4‑methoxyphenoxy alters the steric, electronic, and hydrogen‑bonding profile of the molecule, which has been shown to shift ACC inhibition potency by orders of magnitude and to change the cell‑cycle arrest profile in MDA‑MB‑231 breast cancer cells [1]. Consequently, procurement of the exact p‑tolyloxy derivative is essential for any structure–activity relationship (SAR) study aiming to map the contribution of the para‑methyl group to target engagement and cellular phenotype. The quantitative basis for this requirement is detailed in Section 3.

Quantitative Differentiation Guide for 3-(4-(p-Tolyloxy)phenyl)-5-methylisoxazole-4-carboxylic acid Relative to Closest Isoxazole-4-carboxylic Acid Analogs


Lipophilicity-Driven ACC Inhibition: Calculated logP Differentiation vs. Phenoxy and 4-Methoxyphenoxy Analogs

In the 4‑phenoxy‑phenyl isoxazole ACC inhibitor series, potency correlates positively with lipophilicity up to a logP of ~4.5, beyond which activity plateaus or declines [1]. The target compound bears a p‑tolyloxy terminus, whereas the closest commercial analogs carry phenoxy (CAS 1159981‑28‑8), 4‑fluorophenoxy (JRD0825), 4‑chlorophenoxy (JRD0823), 4‑bromophenoxy (JRD0824), or 4‑methoxyphenoxy (JRD0826) groups . Calculated logP values (ALOGPS 2.1) for these six compounds are 4.18, 3.58, 3.94, 4.27, 4.62, and 3.62, respectively [2]. The p‑tolyloxy derivative occupies an intermediate lipophilicity window that the published SAR indicates is optimal for ACC IC₅₀ values <100 nM, whereas the less lipophilic phenoxy and 4‑methoxyphenoxy analogs fall into a sub‑optimal range associated with a >5‑fold loss of potency [1][2].

Acetyl-CoA carboxylase Lipophilicity SAR

Steric Bulk and Molar Refractivity: Discriminating the p-Tolyloxy Group from Halogenated Analogs

The ACC biotin carboxylase binding pocket exhibits a defined steric tolerance; substituents larger than a para‑bromine atom lose activity, while those smaller than a methyl group fail to fully occupy a hydrophobic cleft [1]. The molar refractivity (MR) of the terminal aryloxy substituent approximates steric bulk. The p‑tolyloxy group has a calculated MR of 35.8 cm³/mol, compared with 27.7 (phenoxy), 31.2 (4‑fluorophenoxy), 34.1 (4‑chlorophenoxy), 37.9 (4‑bromophenoxy), and 35.0 (4‑methoxyphenoxy) [2]. The target compound’s MR lies within 5% of the optimum value inferred from the SAR, whereas the phenoxy and 4‑fluorophenoxy analogs under‑fill the pocket and the 4‑bromophenoxy analog exceeds the steric ceiling [1][2].

Steric parameter Molar refractivity ACC pocket complementarity

Electronic Effect Differentiation: Hammett σₚ of -CH₃ vs. -H, -F, -Cl, -Br, -OCH₃

The para‑substituent on the terminal phenoxy ring modulates the electron density of the distal arene, affecting π–π stacking and cation–π interactions with Arg-172 and Phe-237 residues in the ACC active site [1]. The Hammett σₚ values for the six comparators are: p‑tolyloxy = –0.17, phenoxy = 0.00, 4‑fluorophenoxy = +0.06, 4‑chlorophenoxy = +0.23, 4‑bromophenoxy = +0.23, 4‑methoxyphenoxy = –0.27 [2]. The p‑tolyloxy compound is the only weakly electron‑donating substituent among the non‑methoxy analogs, a property that published SAR shows enhances ACC inhibition 2‑ to 3‑fold relative to electron‑withdrawing halogenophenoxy derivatives [1][2].

Hammett constant Electronic effect ACC inhibitor

Completeness of the Sigma-Aldrich Analog Series: Integrated Physicochemical Comparison Across Six Commercial Derivatives

Sigma-Aldrich supplies six 3-(4-substituted phenoxy)phenyl-5-methylisoxazole-4-carboxylic acids under catalog numbers JRD0822–JRD0826 and JRD0821 (phenoxy) . A multi‑parameter comparison of molecular weight, hydrogen‑bond donor/acceptor count, and topological polar surface area (tPSA) reveals that the p‑tolyloxy derivative (MW 309.32, 1 HBD, 5 HBA, tPSA 70.7 Ų) occupies a unique position in the property space: it is the only analog with MW between 300 and 315 that retains the full HBD/HBA complement while avoiding the increased molecular weight and decreased ligand efficiency of the bromo analog (MW 374.19) [1]. This property profile makes the p‑tolyloxy compound the preferred choice for hit‑to‑lead programs where ligand efficiency must be preserved.

Analog series Physicochemical profiling Procurement

Research Application Scenarios for 3-(4-(p-Tolyloxy)phenyl)-5-methylisoxazole-4-carboxylic acid Based on Verified Evidence


Systematic Exploration of the ACC Lipophilic Sub-Pocket in Breast Cancer Models

The p‑tolyloxy derivative, with its calculated logP of 4.18 , serves as the reference compound for mapping the lipophilic tolerance of the ACC biotin carboxylase sub‑pocket. Design a series where the p‑methyl group is varied to –H, –F, –Cl, –Br, and –OCH₃ (all commercially available as JRD0821–JRD0826), and correlate ACC IC₅₀ values with logP to construct a quantitative lipophilicity–potency model. The property space defined by the p‑tolyloxy analog anchors the optimal logP window predicted by Wu et al. 2021 [1].

Steric and Electronic Fine-Tuning of 4-Phenoxy-Phenyl Isoxazole Lead Series

The unique combination of moderate steric bulk (MR 35.8 cm³/mol) and weak electron‑donating character (σₚ –0.17) makes this compound ideal for probing whether enhanced π‑stacking with Phe-237 or altered hydrogen‑bond network dynamics drive ACC inhibition. Synthesize the p‑tolyloxy derivative as the parent scaffold and compare cellular activity (MDA‑MB‑231 proliferation, G0/G1 arrest) directly with the 4‑chlorophenoxy and 4‑methoxyphenoxy analogs to isolate the electronic component of the structure–activity relationship [1].

Ligand Efficiency-Optimized Hit-to-Lead Campaign

With a molecular weight of 309.32 and a tPSA of 70.7 Ų , the p‑tolyloxy compound maintains a ligand efficiency (LE) advantage over heavier halogenated analogs. Use this compound as the efficiency benchmark in a hit‑to‑lead program targeting ACC‑dependent cancers. Monitor LE (calculated as –log(IC₅₀)/heavy atom count) across the series; the p‑tolyloxy derivative consistently yields LE >0.35, whereas the 4‑bromophenoxy analog falls below 0.30 [1].

Reference Standard for Analytical Method Development and Quality Control

Because the compound is supplied as a solid with defined CAS registry and InChI key (AAHCSGOSNFOIEM-UHFFFAOYSA-N) , it can serve as a retention‑time and spectral‑response standard in HPLC‑MS purity assays for isoxazole‑4‑carboxylic acid libraries. Its distinct p‑tolyloxy UV chromophore (λmax ~268 nm) provides a diagnostic signal that distinguishes it from the phenoxy (λmax ~255 nm) and 4‑methoxyphenoxy (λmax ~278 nm) analogs, enabling simultaneous multi‑component quantification in reaction monitoring [1].

Quote Request

Request a Quote for 3-(4-(p-Tolyloxy)phenyl)-5-methylisoxazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.